molecular formula C23H25N5O3S2 B2948438 2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide CAS No. 1217008-27-9

2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide

Cat. No.: B2948438
CAS No.: 1217008-27-9
M. Wt: 483.61
InChI Key: DVCATFQKOUNRPU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thieno-triazolo-pyrimidine core fused with a tetrahydrofuran-derived substituent and a phenylpropyl acetamide side chain. The molecule’s sulfur-containing moieties (thioether and thieno groups) and triazolo-pyrimidine framework may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S2/c29-19(24-11-4-8-16-6-2-1-3-7-16)15-33-23-26-25-22-27(14-17-9-5-12-31-17)21(30)20-18(28(22)23)10-13-32-20/h1-3,6-7,10,13,17H,4-5,8-9,11-12,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCATFQKOUNRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound through various studies and findings, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Thieno[2,3-e][1,2,4]triazolo : A fused heterocyclic system that contributes to the compound's biological activity.
  • Tetrahydrofuran : A five-membered ring that enhances solubility and stability.
  • Phenylpropyl group : This moiety may influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H24N4O2SC_{19}H_{24}N_4O_2S, indicating a diverse range of atoms that contribute to its complex pharmacological profile.

Pharmacological Properties

Research has indicated that compounds similar to This compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The inhibition of myeloperoxidase (MPO) has been noted in related compounds, suggesting potential anti-inflammatory properties .
  • Antiviral Potential : Some derivatives have demonstrated antiviral activity by targeting viral replication mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds that inhibit enzymes such as MPO can reduce oxidative stress and inflammation.
  • Receptor Modulation : The phenylpropyl group may interact with various receptors in the body, influencing physiological responses.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on MPO Inhibition :
    • Researchers developed N1-substituted 6-arylthiouracils as selective inhibitors of MPO. The lead compound demonstrated significant inhibition in preclinical models .
    • This suggests that the triazole-pyrimidine structure may enhance selectivity and potency against MPO.
  • Antimicrobial Testing :
    • A series of triazepine derivatives were tested against gram-positive and gram-negative bacteria. Results indicated strong antibacterial properties across multiple strains .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
PF-06282999MPO InhibitionCovalent binding to MPO
TriazepineAntimicrobialInhibition of bacterial growth
Pyrimidine DerivativeAntiviralViral replication inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a synthesis of relevant insights:

Core Heterocycle Analogues

  • Thieno[2,3-d]pyridazinone derivatives (e.g., 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carbonyl azide, 55a): These compounds are synthesized via acyl azide intermediates and are often evaluated for antibacterial or anti-inflammatory activity. The absence of the triazolo-pyrimidine ring in 55a reduces steric complexity but may compromise target selectivity compared to the query compound .
  • Furo- and thienodiazepines: These systems, such as those synthesized in , prioritize seven-membered ring formation.

Substituent-Driven Comparisons

  • Tetrahydrofuran (THF) substituents: The THF-derived methyl group in the query compound may enhance solubility compared to purely aromatic analogs (e.g., 5-(2,4-difluorophenyl)-4-oxo-thieno[2,3-d]pyridazine, 74g). However, fluorinated aryl groups (as in 74g) often improve membrane permeability and bioavailability .
  • Thioether vs.

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

Feature Query Compound Thieno[2,3-d]pyridazinone (55a ) Furodiazepine Analogs
Core Structure Triazolo-pyrimidine + thieno Pyridazinone + thieno Diazepine + furan/thieno
Key Substituents THF-methyl, phenylpropyl Methyl, acyl azide Fluorophenyl, carboxylate
Solubility (Predicted) Moderate (THF enhances) Low (hydrophobic acyl azide) Variable (fluorine effects)
Synthetic Complexity High (multiple fused rings) Moderate Moderate to high

Table 2: Hypothetical Pharmacokinetic Profiles

Parameter Query Compound 55a 74g
LogP (Predicted) 3.2 4.1 2.8
Metabolic Stability Moderate (thioether cleavage) Low (acyl azide instability) High (fluorine stabilization)
Target Selectivity High (rigid core) Low (simple scaffold) Moderate

Research Findings and Limitations

  • Fragment-Based Design Relevance : highlights bioisosteric replacement strategies (e.g., replacing thioether with sulfonyl groups) that could optimize the query compound’s properties. For instance, substituting the THF group with a morpholine ring (a common bioisostere) might improve solubility without sacrificing binding .
  • Synthetic Challenges: The synthesis of multi-fused heterocycles (e.g., thieno-triazolo-pyrimidine) requires advanced methodologies, such as those described in for acyl azide intermediates. However, scalability remains a concern.

Notes on Evidence Limitations

The provided materials lack direct data on the query compound, necessitating extrapolation from related systems. Future work should prioritize experimental validation of its pharmacokinetic and pharmacodynamic profiles.

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